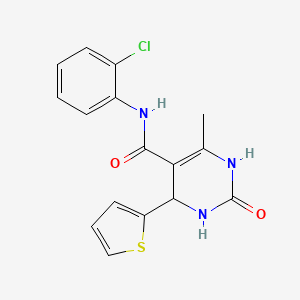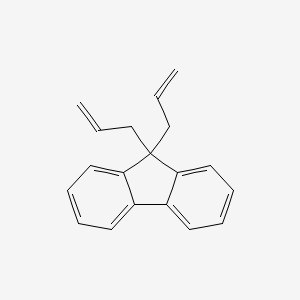![molecular formula C20H20ClN5O3 B2720729 6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878719-69-8](/img/no-structure.png)
6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds or breakdown reactions that occur under certain conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Synthesis of Related Compounds
Research on related chemical structures, such as purine analogs and imidazole derivatives, provides a foundation for understanding the synthesis routes that could be applied or adapted for the specific compound . The synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors to purine analogs showcases the versatility of imidazole-based compounds in creating complex structures potentially relevant to the compound of interest (Alves, Proença, & Booth, 1994). Similarly, the use of disulfonic acid imidazolium chloroaluminate as a catalyst highlights innovative approaches to the synthesis of pyrazole derivatives (Moosavi‐Zare et al., 2013), which could be relevant for the development of synthesis strategies for the target compound.
Potential Applications in Scientific Research
The broader family of imidazole and purine derivatives demonstrates a wide range of biological activities, suggesting potential research applications for "6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione" in fields such as pharmacology, medicinal chemistry, and materials science.
Antiproliferative and Antimicrobial Activities : Compounds with similar structures have been evaluated for their antiproliferative and antimicrobial activities. For instance, derivatives of 1H-benzo[d]imidazole-4,7-diones showed potent inhibitory activity against vascular smooth muscle cell proliferation (Ryu et al., 2008), suggesting potential applications in addressing cardiovascular diseases.
Anticancer Properties : The synthesis and evaluation of naphtho[2,3-d]imidazole-4,9-diones for their anticancer properties highlight the significance of imidazole derivatives in cancer research (Liu et al., 2018). Such studies point towards the exploration of the compound of interest for its potential anticancer activities.
Chemical Synthesis and Material Science : Imidazoles and their derivatives are also key in the synthesis of novel materials and chemical intermediates. For example, the electrochemical reduction of imidazolium cations to imidazol-2-ylidenes indicates their utility in material science and as intermediates in organic synthesis (Gorodetsky et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 3-chloro-4-methoxyaniline with 2,6-dimethyl-3-nitropyridine followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,4-pentanedione to form the purine ring system. The final step involves the alkylation of the purine ring with 2-propen-1-ol and subsequent cyclization to form the imidazole ring.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2,6-dimethyl-3-nitropyridine", "sodium borohydride", "2,4-pentanedione", "2-propen-1-ol" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-methoxyaniline with 2,6-dimethyl-3-nitropyridine in the presence of a base such as potassium carbonate to form the corresponding nitroaniline derivative.", "Step 2: Reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride.", "Step 3: Reaction of the resulting compound with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form the purine ring system.", "Step 4: Alkylation of the purine ring with 2-propen-1-ol in the presence of a base such as potassium carbonate followed by cyclization to form the imidazole ring.", "Step 5: Isolation and purification of the final product." ] } | |
Número CAS |
878719-69-8 |
Nombre del producto |
6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Fórmula molecular |
C20H20ClN5O3 |
Peso molecular |
413.86 |
Nombre IUPAC |
6-(3-chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H20ClN5O3/c1-6-9-24-18(27)16-17(23(4)20(24)28)22-19-25(11(2)12(3)26(16)19)13-7-8-15(29-5)14(21)10-13/h6-8,10H,1,9H2,2-5H3 |
Clave InChI |
HHWBWNSBGUFNMX-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CC=C)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2720648.png)
![Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2720650.png)
![Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine](/img/structure/B2720652.png)
![2,2-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2720654.png)
![4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2720655.png)

![4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2720658.png)

![3-{[5-(4-fluorophenyl)pyrimidin-2-yl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B2720660.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2720668.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2720669.png)